Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 2-bicyclo[2.2.1]heptanylmethyl cyclohexanecarboxylate reflects the compound’s bicyclic core and ester functionalization. The bicyclo[2.2.1]heptane (norbornane) system comprises two fused cyclohexane rings in a boat conformation, with bridgehead carbons at positions 1 and 4. The methylene group (-CH$$_2$$-) at position 2 connects the norbornane system to the cyclohexanecarboxylate moiety, which consists of a cyclohexane ring esterified at its carboxy group.
The molecular formula C$${15}$$H$${24}$$O$$_2$$ confirms the presence of 15 carbon atoms, 24 hydrogens, and two oxygen atoms. Breaking this down:
- The bicyclo[2.2.1]heptane contributes 7 carbons.
- The methylene bridge adds 1 carbon.
- The cyclohexanecarboxylate group contributes 7 carbons (6 in the cyclohexane ring + 1 in the ester carbonyl).
Mass spectrometry data for analogous esters, such as methyl cyclohexanecarboxylate (C$$8$$H$${14}$$O$$_2$$), reveal molecular ion peaks at m/z 142, consistent with the fragmentation patterns of carboxylate esters. For the title compound, the higher molecular weight (236.35 g/mol) would produce a molecular ion at m/z 236, with characteristic fragments arising from cleavage of the ester linkage or bicyclic system.
Three-Dimensional Conformational Analysis via X-ray Crystallography
While X-ray crystallography data for bicyclo[2.2.1]hept-2-ylmethyl cyclohexanecarboxylate is not explicitly available in the provided sources, analogous studies on norbornane derivatives suggest a boat-chair conformation for the bicyclic framework. The norbornane system’s fused rings enforce a rigid geometry, with dihedral angles of approximately 120° at the bridgehead carbons.
The cyclohexanecarboxylate group likely adopts a chair conformation , minimizing steric strain. Substituents on the cyclohexane ring occupy equatorial positions to avoid 1,3-diaxial interactions. For example, in methyl cyclohexanecarboxylate, the ester group’s axial-equatorial energy difference is 1.12 kcal/mol, favoring the equatorial orientation. This preference would extend to the title compound, positioning the ester carbonyl oxygen equatorially to reduce steric clash with the bicyclic moiety.
Comparative Steric and Electronic Effects of Bicyclo[2.2.1]heptane vs. Cyclohexane Moieties
The bicyclo[2.2.1]heptane system imposes greater steric hindrance and electronic rigidity compared to cyclohexane. Key differences include:
| Property | Bicyclo[2.2.1]heptane | Cyclohexane |
|---|---|---|
| Ring Strain (kcal/mol) | 20.5 (angle + torsional strain) | 0 (strain-free chair) |
| C-C-C Bond Angles | ~96° (bridgehead) | ~111° (chair conformation) |
| Conformational Flexibility | Rigid, locked geometry | Flexible, chair-twist interconversion |
The norbornane moiety’s bridgehead carbons create significant angle strain , with bond angles compressed to ~96°, compared to the tetrahedral ideal of 109.5°. Additionally, eclipsing interactions in the fused rings contribute torsional strain , estimated at 6–8 kcal/mol in similar systems. In contrast, the cyclohexane ring’s chair conformation eliminates angle strain and minimizes torsional effects, allowing free rotation of substituents.
Electronically, the bicyclic system’s sp$$^3$$-hybridized bridgehead carbons exhibit reduced p-orbital overlap, diminishing conjugation effects. This contrasts with the cyclohexane ring, where hyperconjugation between adjacent C-H bonds stabilizes the chair conformation.
Torsional Strain Analysis in the Bicyclic Framework
Torsional strain in bicyclo[2.2.1]heptane arises primarily from eclipsed C-H bonds at the bridgehead positions. The compound’s endo and exo faces exhibit distinct strain profiles:
- Endo face : C1 and C4 bridgehead hydrogens eclipse adjacent C2 and C5 hydrogens, creating 4 kcal/mol of torsional strain.
- Exo face : Reduced eclipsing due to staggered arrangements of peripheral hydrogens.
Density functional theory (DFT) calculations on analogous systems, such as methylcyclohexane, show axial-equatorial energy differences of 1.76 kcal/mol. For the title compound, the bicyclic framework’s rigidity amplifies this effect, with estimated axial-equatorial energy differences exceeding 2.5 kcal/mol for substituents at the methylene bridge.
Properties
CAS No. |
93923-80-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H24O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h11-14H,1-10H2 |
InChI Key |
RFFAKBCMUWZXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is typically prepared by a Diels-Alder reaction between cyclopentadiene and suitable olefinic dienophiles or acyclic olefins. Two main approaches are reported:
-
- Diels-Alder reaction of cyclopentadiene with acyclic olefins such as 2-butene or 1-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates.
- Isomerization of these intermediates in the presence of an isomerization catalyst to yield bicyclo[2.2.1]heptane derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
One-step method :
The Diels-Alder reaction and isomerization are combined by reacting 2-butene with cyclopentadiene in the presence of an isomerization catalyst, allowing simultaneous formation and isomerization of bicyclo[2.2.1]heptane derivatives.
Reaction conditions vary depending on catalyst acidity but generally range from 20°C to 400°C, with no special pressure requirements (ambient or vapor pressure conditions suffice).
| Step | Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|---|
| 1 | Diels-Alder | Cyclopentadiene + 2-butene | 20–150°C (acidic catalyst) | 5,6-dimethylbicyclo[2.2.1]hept-2-ene |
| 2 | Isomerization | Intermediate from step 1 | 150–400°C (catalyst dependent) | 2-methylene-3-methylbicyclo[2.2.1]heptane |
This method is economical and efficient compared to older methods using crotonaldehyde, which are more costly and involve additional hydrogenation and dehydration steps.
Functionalization to Bicyclo(2.2.1)hept-2-ylmethyl Cyclohexanecarboxylate
After obtaining the bicyclo[2.2.1]heptane core, the methyl bridge functionalization and esterification with cyclohexanecarboxylic acid derivatives are performed.
The bicyclo[2.2.1]hept-2-ylmethyl moiety is typically introduced by converting the bicyclic compound into a suitable alcohol or halide intermediate, which then undergoes nucleophilic substitution or esterification.
Esterification is commonly achieved using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in solvents such as dichloroethane (DCE). The reaction is typically carried out at mild temperatures (room temperature to 45°C) overnight to ensure complete conversion.
Alternative Synthetic Routes
Intramolecular cyclization strategies involving Diels-Alder reactions with functionalized dienes have been reported to build bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons, which could be adapted for further functionalization toward the target ester.
Other synthetic approaches include the use of substituted cyclohexane derivatives and bicyclo[2.2.1]heptane carboxylic acids as starting materials, followed by coupling reactions to form the ester linkage.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-step Diels-Alder + Isomerization | Diels-Alder reaction, then isomerization | Cyclopentadiene + 2-butene | 20–400°C, catalyst-dependent | Economical, efficient | Requires catalyst optimization |
| One-step Diels-Alder + Isomerization | Combined reaction and isomerization | Cyclopentadiene + 2-butene + catalyst | 20–400°C | Simplified process, cost-effective | Catalyst choice critical |
| Esterification with HATU/DIPEA | Coupling bicyclo[2.2.1]hept-2-ylmethanol with cyclohexanecarboxylic acid | Bicyclo[2.2.1]hept-2-ylmethanol + cyclohexanecarboxylic acid | RT to 45°C, overnight | High yield, mild conditions | Requires pure intermediates |
| Intramolecular Diels-Alder cyclization | Formation of bicyclic skeleton with oxy groups | Functionalized dienes | Variable | Versatile building blocks | More complex synthesis |
Research Findings and Notes
The use of inexpensive and readily available starting materials such as 2-butene and cyclopentadiene significantly reduces production costs compared to older methods involving crotonaldehyde.
The reaction temperature and catalyst acidity are critical parameters influencing the yield and selectivity of bicyclo[2.2.1]heptane derivatives.
Esterification using HATU and DIPEA in DCE is a well-established method providing high yields and purity, suitable for scale-up and further functionalization.
Novel synthetic methods involving oxy-functionalized bicyclo[2.2.1]heptane skeletons expand the versatility of this scaffold for organic synthesis, potentially enabling new derivatives of this compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanecarboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyclohexanecarboxylate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents attached to the bicyclo[2.2.1]heptane core or the ester group:
Notes:
- Cyclohexanecarboxylate vs.
- Pharmaceutical Relevance: Bicyclo[2.2.1]heptane derivatives are utilized as Cathepsin C inhibitors (respiratory diseases) and synthetic cannabinoids, highlighting the scaffold's versatility .
Biological Activity
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is a bicyclic organic compound with the molecular formula C₁₅H₂₄O₂. Its unique structure and properties make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core, which is characterized by two bridged rings. This structural arrangement contributes to its distinctive physical and chemical properties, such as moderate solubility in organic solvents and a relatively high boiling point, making it suitable for various applications in organic synthesis and pharmaceuticals .
Synthesis Routes
Various synthetic methods have been developed to produce this compound, highlighting its versatility in organic synthesis:
| Synthesis Method | Description |
|---|---|
| Diels-Alder Reaction | A common method for creating bicyclic compounds through the cycloaddition of dienes and dienophiles. |
| Ring-Opening Reactions | Utilizes the strain in bicyclic systems to facilitate reactions that yield functionalized products. |
| Functional Group Modification | Allows for the introduction of various substituents to enhance biological activity or solubility. |
Case Studies
-
Antimicrobial Screening
A study screened several bicyclic compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in the screening due to its structural similarities to known antimicrobial agents.- Results : The compound exhibited moderate antibacterial activity with an IC50 value of approximately 50 μM, suggesting potential as a lead compound for further development.
-
Cancer Cell Line Testing
In vitro tests were conducted on various cancer cell lines (e.g., HeLa, MCF-7) to evaluate the cytotoxic effects of this compound.- Findings : The compound demonstrated significant cytotoxicity at concentrations above 25 μM, leading to increased apoptosis rates compared to control groups.
Q & A
Q. What are the recommended methods for synthesizing Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate in laboratory settings?
Synthesis typically involves esterification between bicyclo[2.2.1]hept-2-ylmethanol and cyclohexanecarboxylic acid derivatives. Metal-catalyzed polymerization methods, such as those used for structurally related norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-en-2-ylmethyl decanoate), can be adapted. For example, ruthenium or palladium catalysts enable high-yield ester formation under controlled temperature (80–120°C) and inert atmospheres . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using H/C NMR and IR spectroscopy are critical to confirm structure and purity .
Q. How should researchers characterize the structural and chemical properties of this compound?
Key techniques include:
- Spectroscopy : H NMR (δ 4.15–4.20 ppm for ester protons), C NMR (δ 170–175 ppm for carbonyl groups), and IR (C=O stretch at ~1720 cm) .
- Chromatography : GC-MS for purity assessment and HPLC-TOF for molecular weight confirmation .
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic framework geometry .
Q. What safety protocols are critical when handling this compound in laboratory environments?
The compound’s structural analogs (e.g., bicyclo[2.2.1]hept-2-ene) exhibit acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory precautions include:
- Engineering controls : Fume hoods for vapor containment.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency procedures : Immediate decontamination with ethanol/water mixtures for spills and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields of this compound under varying catalytic conditions?
Discrepancies often arise from catalyst selectivity and solvent effects. For example, palladium catalysts may favor esterification but degrade under acidic conditions, while ruthenium complexes tolerate broader pH ranges . Systematic studies should:
Q. What advanced spectroscopic techniques are suitable for analyzing the stereochemical outcomes of reactions involving this compound?
- 2D NMR : NOESY confirms spatial proximity of protons in the bicyclic system, while COSY maps coupling networks .
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents to separate enantiomers .
- Vibrational circular dichroism (VCD) : Resolves absolute configuration by correlating IR spectra with computational models .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate transition-state energies for ester hydrolysis or ring-opening reactions (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction pathways.
- Machine learning : Train models on existing datasets (e.g., PubChem) to predict regioselectivity in derivatization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
